2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
Overview
Description
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol is a chemical compound known for its role as a UV light absorber and stabilizer. It is commonly used in various industrial applications to enhance the durability and longevity of materials by protecting them from the harmful effects of ultraviolet radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol typically involves the reaction of 2,4-diphenyl-1,3,5-triazine with phenol derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors and continuous monitoring to maintain the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The phenolic group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to enhance the UV resistance of polymers.
Biology: The compound is studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Research is ongoing to explore its potential use in photoprotection and as a component in sunscreens.
Mechanism of Action
The primary mechanism by which 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol exerts its effects is through the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby preventing the UV radiation from reaching and damaging the underlying material. This mechanism involves the excitation of electrons within the compound, followed by non-radiative relaxation processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
Uniqueness
Compared to similar compounds, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol offers superior UV absorption and stability. Its low volatility and high resistance to weathering make it particularly valuable in applications where long-term UV protection is essential .
Properties
IUPAC Name |
2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)22-20(24-21)16-11-5-2-6-12-16/h1-14,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSMLANYBOTORN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273255 | |
Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3202-86-6 | |
Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3202-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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